环磺草胺

描述

Cyclosulfamuron is a herbicide belonging to the sulfonylurea class, which has been developed to control broadleaf and perennial weeds in rice fields. It is a relatively new compound that offers effective weed management, contributing to stable crop production and labor savings. Despite its efficacy, cyclosulfamuron has been noted to have a minor disadvantage of inhibiting rice plant growth, particularly in the early stages of development. This aspect necessitates a careful balance between weed control and minimizing the suppression of rice growth .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of cyclosulfamuron, they do mention the synthesis of related compounds. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is detailed, starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions. This process is relevant as it involves the manipulation of sulfonylurea structures, which could be analogous to the synthesis pathways of cyclosulfamuron .

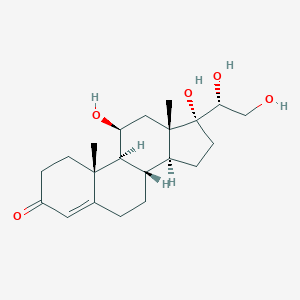

Molecular Structure Analysis

The molecular structure of cyclosulfamuron is not explicitly discussed in the provided papers. However, the structure-reactivity relationship of similar compounds, such as ABSACN, is influenced by transannular hydrogen bonds between amino and sulfonyl groups. This suggests that the molecular structure of cyclosulfamuron, likely containing similar functional groups, could also exhibit specific reactivity patterns due to intramolecular interactions .

Chemical Reactions Analysis

Cyclosulfamuron's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the suppression of weed growth, as demonstrated in studies evaluating its effects on rice cultivars. The specificity of cyclosulfamuron's interaction with ALS is a key aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclosulfamuron are not detailed in the provided papers. However, the general properties of sulfonylurea herbicides include high activity, low toxicity, high selectivity, and non-persistence in the environment. These attributes are important for the practical application of cyclosulfamuron in agricultural settings, ensuring effective weed control without significant environmental pollution or harm .

Relevant Case Studies

Case studies have shown that cyclosulfamuron can be safely applied to rice cultivars at specific concentrations and timings post-transplanting. For instance, applications of 0.45 and 0.60 kg/ha were effective in controlling a range of weeds without harming the rice plants. The studies conducted by various agricultural research stations have demonstrated the herbicide's efficacy against weeds like Cyperus difformis, Monochoria vaginalis, and others, while noting its reduced efficacy against Echinochloa crus-galli .

科学研究应用

对水稻生长和杂草控制的影响

环磺草胺是一种磺酰脲类除草剂,用于控制稻田中的阔叶杂草和多年生杂草。研究表明,它可以在早期抑制水稻生长,特别是对根系伸长的影响大于对地上部分生长的影响。不同的水稻品种对环磺草胺的敏感性不同。重要的是在杂草控制效果与对水稻生长抑制最小化之间取得平衡 (Ji、Song 和 Jeong,2003)。

测定和分析技术

环磺草胺已使用方波溶出伏安法 (SWSV) 研究其伏安行为。这种方法涉及使用静态汞滴电极,已用于测定土壤中的除草剂,显示出高准确性和精密度。此类分析技术对于了解环磺草胺的环境影响和在农业环境中的浓度至关重要 (Sarıgül 和 İnam,2009)。

水稻除草效果

环磺草胺在防治水稻中多种杂草方面的有效性已得到评估,显示出对多种杂草的高效性。它被认为对某些水稻品种是安全的,并且可以在水稻移栽后的特定时间施用。此类研究有助于优化其在水稻种植中有效杂草管理的用途 (许志圣等,2004)。

在水稻田中的行为

已经对环磺草胺在水稻田中的持久性、分布和残留进行了研究。它在消散中表现出一级动力学,在田间和实验室条件下具有不同的半衰期。研究强调了其快速消散、受限迁移和低终端残留,表明向非目标环境的迁移最小 (Lee 和 Song,2001)。

环境样品中的残留测定

已经使用高效液相色谱法测定了土壤、水、稻米和稻草等环境样品中的环磺草胺残留。这项研究对于监测其在农业和自然生态系统中的存在和影响至关重要,确保安全和法规遵从性 (Lee 和 Kwon,2004)。

安全和危害

Cyclosulfamuron can cause serious eye irritation and is very toxic to aquatic life . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers There are a few papers that discuss Cyclosulfamuron. One paper discusses the crystal structure of Cyclosulfamuron . Another paper discusses the high-performance liquid chromatographic determination of Cyclosulfamuron residues in soil, water, rice grain, and straw .

属性

IUPAC Name |

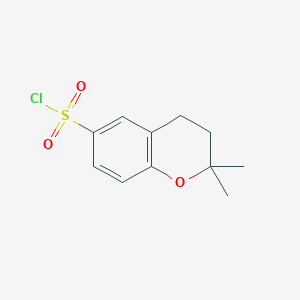

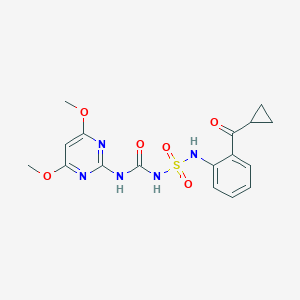

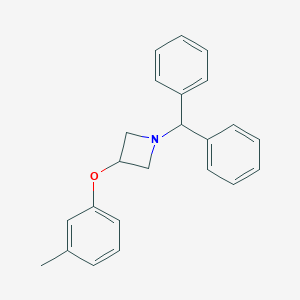

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLKOLYLQSJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057966 | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosulfamuron | |

CAS RN |

136849-15-5 | |

| Record name | Cyclosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)